![molecular formula C17H15F4NO2 B2939604 3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide CAS No. 1207000-75-6](/img/structure/B2939604.png)
3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide" is a synthetic organic compound known for its potential applications in medicinal and chemical research. This molecule, characterized by its complex structure, contains both fluorinated and phenoxy functional groups, making it a subject of interest in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide" typically involves multiple steps:
Formation of the Core Structure: : Initially, a phenyl ring is substituted with a 4-fluorophenoxy group through a nucleophilic aromatic substitution reaction.
Introduction of the Propanamide Group: : The trifluoroethyl group is introduced via an amidation reaction with propanoyl chloride in the presence of a base like triethylamine.
Purification: : The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods: While the detailed industrial synthesis may vary, it generally scales up the laboratory procedures using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and reduce production time.
Types of Reactions It Undergoes:
Oxidation: : It can undergo oxidation reactions where the fluorophenoxy group may participate, potentially forming quinones.
Reduction: : The compound's aromatic rings can be reduced to form corresponding dihydro derivatives.
Substitution: : Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the phenyl rings.
Common Reagents and Conditions:
Oxidation: : Reagents like KMnO₄ or H₂O₂ can be used under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using H₂/Pd-C is a common method.
Substitution: : Conditions typically involve an electrophile like nitronium ion in a solvent such as acetic acid.
Major Products Formed from These Reactions:
Oxidation of the fluorophenoxy group forms phenoxyquinones.
Reduction results in dihydro derivatives.
Substitution yields a variety of derivatives depending on the electrophile used.
Scientific Research Applications
"3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide" has numerous applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potentially utilized as a ligand in studying receptor-ligand interactions.
Medicine: : Investigated for its pharmaceutical properties, including potential anti-inflammatory or anticancer activities.
Industry: : Employed in material science for creating novel polymers or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of "3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide" varies depending on its application:
Biological Mechanisms: : The compound may bind to specific receptors, modulating biological pathways involved in inflammation or cell proliferation.
Chemical Mechanisms: : In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions, participating in various synthetic transformations.
Comparison with Similar Compounds
Compared to similar compounds, "3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide" stands out due to the presence of the trifluoroethyl group, which imparts unique electronic properties and enhances metabolic stability. Similar compounds include:
"3-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide"
"4-fluoro-N-(2,2,2-trifluoroethyl)benzamide"
"2,2,2-trifluoroethyl-3-(phenoxy)propanamide"
Each of these compounds has distinct features, but the specific substitution pattern of "this compound" confers unique reactivity and application potential.
Hopefully, this detailed article gives you a comprehensive understanding of "this compound". Enjoy digging into the science!
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2/c18-13-5-7-14(8-6-13)24-15-3-1-2-12(10-15)4-9-16(23)22-11-17(19,20)21/h1-3,5-8,10H,4,9,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJIFCUXSWVJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
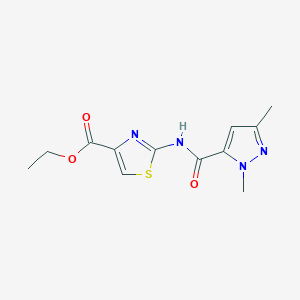
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2939525.png)
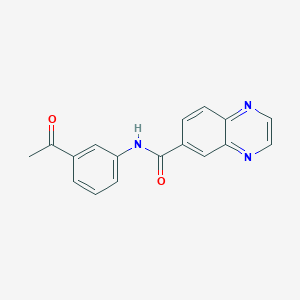
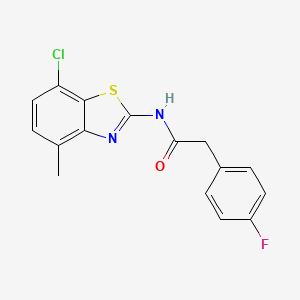
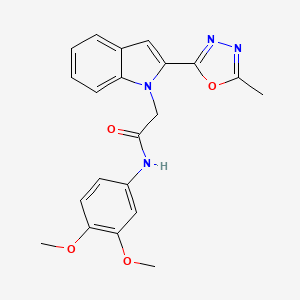
![diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate](/img/structure/B2939531.png)
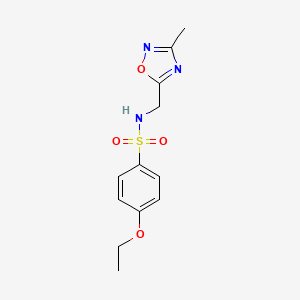
![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide](/img/structure/B2939534.png)

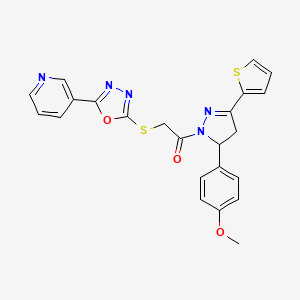
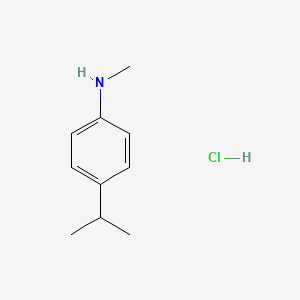
![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)
![1-(Azepan-1-yl)-2-{4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B2939541.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)
